molecular formula C17H15FN4O2 B3008521 8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034415-30-8

8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B3008521
CAS RN: 2034415-30-8
M. Wt: 326.331
InChI Key: ZQVOQDHUZQZCQI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a pyrimidine ring, and a carbonyl group . The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole and pyrimidine rings would give the molecule a rigid, planar structure. The electronegative fluorine atom could also influence the molecule’s structure by forming strong bonds with other atoms .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the pyrrole ring could undergo electrophilic substitution reactions, while the carbonyl group could participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and reactivity. The compound’s solubility would depend on the nature of its functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound has been synthesized using various methods. For instance, Mukaiyama et al. (1976) demonstrated the synthesis of carboxamides, including similar compounds, through the reaction of carboxylic acids and amines with 1-methyl-2-fluoropyridinium salt using betaine as an acid captor (Mukaiyama, Aikawa, & Kobayashi, 1976).

  • Crystal Structure Analysis : Studies such as the one by Mo et al. (2007) have involved determining the crystal structure of related compounds, which can provide insights into the physical and chemical properties of this specific compound (Mo, Wen-yan, He, & Hong-wu, 2007).

  • Formation of Analogues and Derivatives : Research by Sukach et al. (2015) focused on synthesizing trifluoromethylated analogues of dihydropyrimidine compounds, highlighting the versatility in modifying the chemical structure for various applications (Sukach et al., 2015).

Biological and Pharmaceutical Research

  • Inhibition Properties : Rauf et al. (2010) investigated derivatives of pyrido[1,2-a]pyrimidine for urease inhibition activity. Such studies suggest potential applications in addressing enzymatic processes in biological systems (Rauf et al., 2010).

  • Fluorescence and Imaging Applications : Boiadjiev et al. (2006) synthesized fluorescent analogs from non-fluorescent fluorophenyldipyrrinones, indicating potential applications in fluorescence and MRI imaging, particularly in liver and biliary metabolism studies (Boiadjiev, Woydziak, McDonagh, & Lightner, 2006).

  • Anti-Inflammatory and Analgesic Activities : Muralidharan et al. (2019) synthesized pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities. Such research points to possible applications in pharmaceuticals targeting inflammation and pain relief (Muralidharan, James Raja, & Deepti, 2019).

properties

IUPAC Name

13-fluoro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-20-7-2-3-14(20)17(24)21-8-6-13-12(10-21)16(23)22-9-11(18)4-5-15(22)19-13/h2-5,7,9H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVOQDHUZQZCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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